
2,6-Dihydroaceanthrylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroaceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₂ It is a derivative of anthracene and is known for its unique structural properties, which include fused aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroaceanthrylene typically involves the hydrogenation of aceanthrylene. One common method includes the use of a triruthenium catalyst under hydrogen gas at room temperature. This process can yield the desired compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of catalytic hydrogenation used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and controlled reaction conditions are crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dihydroaceanthrylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2,6-Dihydroaceanthrylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Materials Science: Investigated for its potential use in organic semiconductors and photovoltaic materials.
Biology and Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Potential use in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroaceanthrylene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- Aceanthrylene
- Acephenanthrylene
- Anthracene
Comparison
2,6-Dihydroaceanthrylene is unique due to its specific hydrogenation pattern, which distinguishes it from other polycyclic aromatic hydrocarbons like aceanthrylene and acephenanthrylene. While all these compounds share a similar core structure, the presence of additional hydrogen atoms in this compound alters its chemical reactivity and physical properties .
Propiedades
Número CAS |
112247-75-3 |
|---|---|
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2,6-dihydroaceanthrylene |
InChI |
InChI=1S/C16H12/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13/h1-7,9H,8,10H2 |
Clave InChI |
YQRARAJAOHSJBU-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C3=CC=CC=C3CC4=CC=CC1=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)

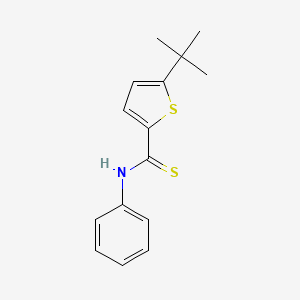
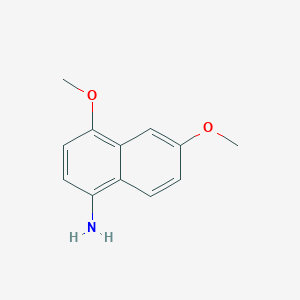
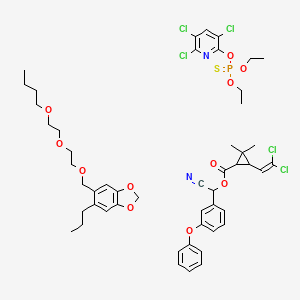

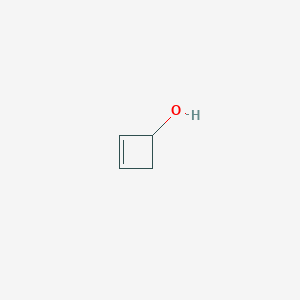
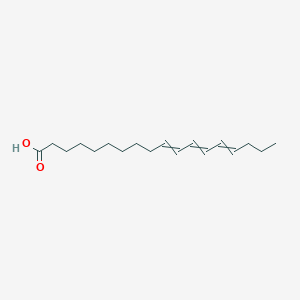



![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
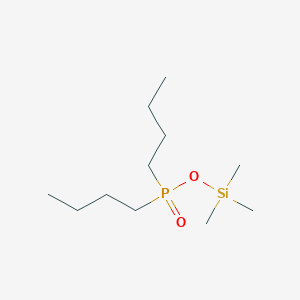
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
